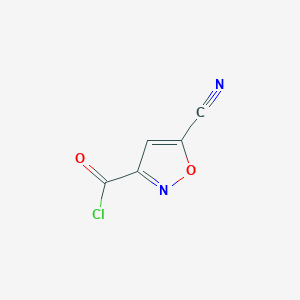![molecular formula C9H22N2 B2417944 Dietil({2-[(propan-2-il)amino]etil})amina CAS No. 52295-84-8](/img/structure/B2417944.png)
Dietil({2-[(propan-2-il)amino]etil})amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl({2-[(propan-2-yl)amino]ethyl})amine is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of an ethyl group and a propan-2-yl group attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Aplicaciones Científicas De Investigación
Diethyl({2-[(propan-2-yl)amino]ethyl})amine has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl({2-[(propan-2-yl)amino]ethyl})amine can be synthesized through the alkylation of diisopropylamine with diethyl sulfate. The reaction typically involves the use of a base such as potassium hydroxide or calcium hydride to facilitate the alkylation process . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Diethyl({2-[(propan-2-yl)amino]ethyl})amine involves continuous catalytic processes. One common method is the catalytic hydrogenation of acetone in the presence of ammonia and hydrogen, using a nickel-copper catalyst. The reaction is carried out under specific temperature and pressure conditions to achieve optimal yields .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl({2-[(propan-2-yl)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of Diethyl({2-[(propan-2-yl)amino]ethyl})amine involves its role as a proton scavenger. The nitrogen atom in the compound has a lone pair of electrons that can react with electrophiles, making it an effective base in various chemical reactions. The steric hindrance provided by the ethyl and propan-2-yl groups limits its nucleophilicity, allowing it to selectively participate in specific reactions .
Comparación Con Compuestos Similares
Similar Compounds
Triethylamine: Another tertiary amine with three ethyl groups attached to the nitrogen atom.
2,6-Di-tert-butylpyridine: A sterically hindered amine used as a base in organic synthesis.
1,5-Diazabicyclo(4.3.0)non-5-ene: A bicyclic amine with strong basic properties.
Uniqueness
Diethyl({2-[(propan-2-yl)amino]ethyl})amine is unique due to its specific steric hindrance and electronic properties, which make it an effective non-nucleophilic base. Its ability to selectively participate in reactions without undergoing nucleophilic attack sets it apart from other similar compounds .
Propiedades
IUPAC Name |
N',N'-diethyl-N-propan-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-5-11(6-2)8-7-10-9(3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYCFYOMSLPFBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid](/img/structure/B2417862.png)
![N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2417863.png)
![2-Methyl-1-[1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2417865.png)
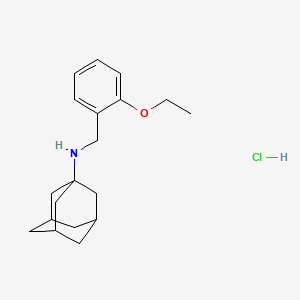
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2417869.png)


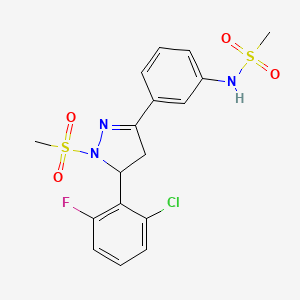
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine](/img/structure/B2417876.png)
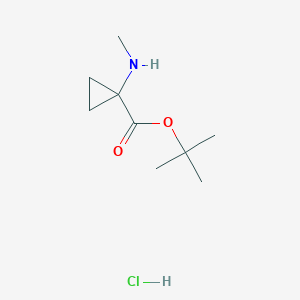
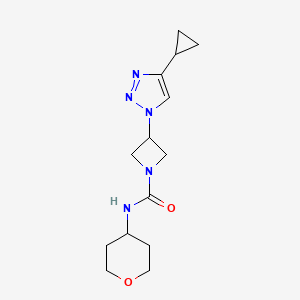
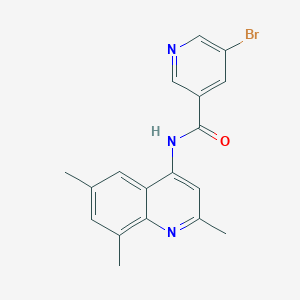
![4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2417882.png)
